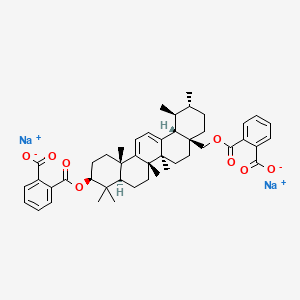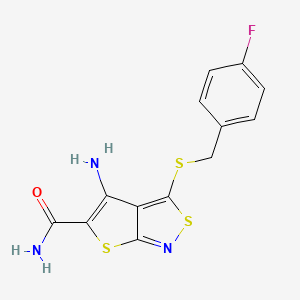
Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride is a complex organic compound with a unique structure that includes a piperazine ring, a furobenzodioxin moiety, and a hydrochloride group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride typically involves multicomponent reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furobenzodioxin moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, can be applied to scale up the synthesis process.
化学反应分析
Types of Reactions
Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
科学研究应用
Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and have been studied for their pharmaceutical and biological activities.
Coumarin derivatives: These compounds also contain a furobenzodioxin moiety and have been investigated for their biological properties.
Uniqueness
Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
属性
CAS 编号 |
102517-08-8 |
|---|---|
分子式 |
C17H19ClN2O4 |
分子量 |
350.8 g/mol |
IUPAC 名称 |
(7-methylfuro[3,2-h][1,4]benzodioxin-8-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C17H18N2O4.ClH/c1-11-12-3-4-13-16(22-10-9-21-13)15(12)23-14(11)17(20)19-7-5-18(2)6-8-19;/h3-4,9-10H,5-8H2,1-2H3;1H |
InChI 键 |
NRKVDHPRMFXMAU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC2=C1C=CC3=C2OC=CO3)C(=O)N4CCN(CC4)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


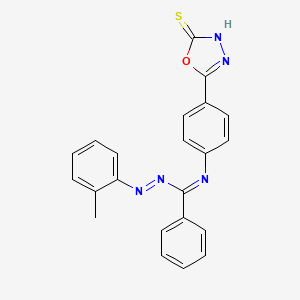

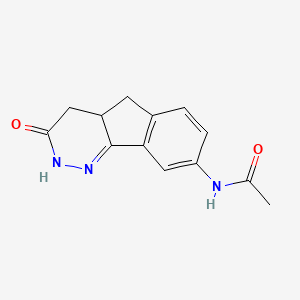

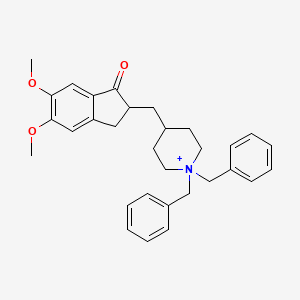
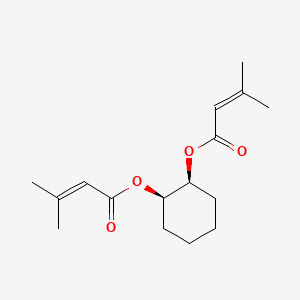
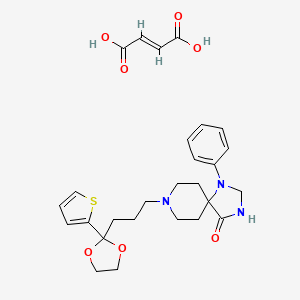
![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12759747.png)

![Dibutyl(oxo)tin;6-methylheptyl 3-[dibutyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate](/img/structure/B12759759.png)


